molecular formula C16H14ClN3O3S2 B2760729 N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 313403-55-3

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Katalognummer: B2760729
CAS-Nummer: 313403-55-3
Molekulargewicht: 395.88
InChI-Schlüssel: KYQKPVPMNWKAQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic benzothiazole derivative characterized by a 6-chloro-substituted benzothiazole core linked to a 4-(dimethylsulfamoyl)benzamide group. The dimethylsulfamoyl moiety introduces strong electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with biological targets such as kinases or sulfotransferases. The chloro substituent at position 6 of the benzothiazole ring likely contributes to lipophilicity and steric effects, influencing bioavailability and target binding .

Eigenschaften

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)24-16/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQKPVPMNWKAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the chlorinated benzothiazole with 4-aminobenzamide in the presence of a suitable base like triethylamine.

    Introduction of the Dimethylsulfamoyl Group: The final step involves the sulfonylation of the benzamide derivative with dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the benzothiazole ring.

    Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Products: Various substituted benzothiazole derivatives.

    Oxidation Products: Oxidized benzothiazole derivatives.

    Reduction Products: Reduced benzothiazole derivatives.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide with four analogous compounds, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Benzothiazole) Sulfonamide/Sulfamoyl Group Molecular Weight (g/mol) Key Structural Differences Inferred Biological Implications
This compound (Target) 6-Cl 4-(dimethylsulfamoyl) ~421.9 Reference compound Potential kinase inhibition or antimicrobial activity
N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (E2) 6-F 4-(ethylsulfonyl) + dimethylaminoethyl ~485.4 Fluorine substitution; ethylsulfonyl group Enhanced solubility; possible CNS activity due to dimethylaminoethyl
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (E3) 6-Br, 3-ethyl 4-(dimethylsulfamoyl) ~478.3 Bromine substitution; ethyl at position 3 Increased steric bulk; potential DNA intercalation
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (E4) 6-methoxy, 3-methyl 4-[benzyl(methyl)sulfamoyl] ~495.6 Methoxy substitution; benzyl-methyl group Improved metabolic stability; altered target selectivity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (E5) 6-Cl, 4-methyl 4-[cyclohexyl(methyl)sulfamoyl] ~491.1 Methyl at position 4; cyclohexyl group Enhanced lipophilicity; potential CYP450 modulation

Key Observations

The dimethylsulfamoyl group (target, E3) is smaller and more polar than cyclohexyl(methyl)sulfamoyl (E5) or benzyl(methyl)sulfamoyl (E4), suggesting differences in target-binding pocket compatibility .

Structural Modifications and Solubility: E2’s dimethylaminoethyl side chain and E4’s methoxy group likely enhance solubility in polar solvents, whereas bromine (E3) and cyclohexyl (E5) groups increase hydrophobicity .

Inferred Mechanisms of Action :

  • The target compound’s dimethylsulfamoyl group may act as a hydrogen-bond acceptor, favoring interactions with kinase ATP-binding sites. In contrast, E5’s cyclohexyl group could enable hydrophobic interactions with cytochrome P450 enzymes .
  • E3’s bromine substitution and conjugated system (2-ylidene) might promote intercalation with DNA or RNA, a mechanism less likely in the target compound .

Research Findings and Limitations

  • Computational Predictions : Molecular docking studies (using tools like SHELX ) suggest that the target compound’s chloro and sulfamoyl groups form stable interactions with kinase domains, but experimental validation is lacking.
  • Synthetic Accessibility: E2 and E4 derivatives are more synthetically challenging due to their complex side chains (e.g., dimethylaminoethyl, benzyl-methyl), whereas the target compound and E3 are simpler to synthesize .
  • Gaps in Data : Quantitative data on binding affinities, IC50 values, or pharmacokinetic profiles are absent in the reviewed evidence, highlighting the need for experimental studies.

Biologische Aktivität

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C15H16ClN5O3S
  • Molecular Weight : 367.83 g/mol

The structure features a benzothiazole moiety, which is known for its diverse biological activities, coupled with a dimethylsulfamoyl group that enhances its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Anticonvulsant Activity : A series of benzothiazole derivatives, including this compound, have shown significant anticonvulsant activity in animal models. The mechanism involves modulation of neurotransmitter systems in the central nervous system (CNS) .
  • Antibacterial and Antifungal Properties : Compounds with similar structures have exhibited antibacterial and antifungal activities. The presence of the benzothiazole ring is crucial for these effects, likely due to its ability to interfere with microbial metabolism .
  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism may involve induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AnticonvulsantMES and scPTZ testsSignificant reduction in seizure activity
AntibacterialStaphylococcus aureusInhibition of bacterial growth
CytotoxicityVarious cancer cell linesInduction of apoptosis
AntifungalCandida albicansReduced fungal viability

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels (e.g., GABA) in the CNS, contributing to its anticonvulsant effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial and fungal metabolism, leading to reduced growth rates.
  • Apoptosis Induction : In cancer cells, it may activate pathways that lead to programmed cell death, enhancing its cytotoxic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling 6-chloro-1,3-benzothiazol-2-amine with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) . Reaction progress is monitored via TLC (Rf ~0.6–0.74 in ACN:MeOH 1:1) . Purification by column chromatography and recrystallization (e.g., methanol/water) ensures high purity (>95%). Final characterization employs 1H^1H-NMR (aromatic protons at δ 6.4–8.3 ppm), IR (C=O stretch ~1621 cm1^{-1}), and mass spectrometry (m/z consistent with molecular ion) .

Q. How is crystallographic data for this compound obtained, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is performed using a Bruker D8 Venture diffractometer. Data refinement employs SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces) . Hydrogen atoms are placed geometrically and refined using a riding model. The final structure validates bond lengths (e.g., C-Cl ~1.73 Å) and angles, with R-factor <0.05 .

Q. What analytical techniques confirm the presence of the dimethylsulfamoyl group?

  • Methodological Answer : The sulfonamide group is confirmed via IR (S=O asymmetric/symmetric stretches ~1350 cm1^{-1} and 1160 cm1^{-1}) and 1H^1H-NMR (singlet for N(CH3_3)2_2 at δ 2.8–3.1 ppm). High-resolution MS (e.g., ESI+) confirms the molecular formula (e.g., [M+H]+^+ at m/z 425.05) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what computational methods predict its binding affinity?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) predicts interactions between the benzothiazole core and hydrophobic pockets of enzymes (e.g., PFOR in anaerobic organisms) . The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Lys or Arg). MD simulations (GROMACS) assess stability over 100 ns, with RMSD <2 Å indicating stable binding .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer : Comparative SAR studies analyze substituent effects (e.g., chloro vs. methoxy groups). For example, replacing dimethylsulfamoyl with morpholinesulfonyl reduces antimicrobial potency but enhances CNS activity . Dose-response curves (IC50_{50} assays) and selectivity indices (e.g., CC50_{50}/IC50_{50}) differentiate off-target effects .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Methodological Answer : Stability is tested in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Samples are analyzed via HPLC (C18 column, ACN:H2_2O gradient) at 0, 24, and 48 hours. Degradation products are identified via LC-MS, with half-life (t1/2_{1/2}) >24 h considered stable .

Q. What crystallographic evidence supports its role in enzyme inhibition?

  • Methodological Answer : Co-crystallization with target enzymes (e.g., dihydrofolate reductase) reveals binding modes. Electron density maps (2Fo-Fc) show the benzamide carbonyl oxygen forming a hydrogen bond with Thr/Asp residues. B-factors <30 Å2^2 indicate low flexibility in the bound state .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.